molecular formula C24H24N2O4 B10994351 11-[(7-Hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-6-YL)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

11-[(7-Hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-6-YL)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Cat. No.: B10994351
M. Wt: 404.5 g/mol
InChI Key: YFKGRARFJATMAK-CABCVRRESA-N
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Description

11-[(7-Hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-6-YL)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromene core fused with a diazatricyclic system. The presence of multiple functional groups, such as hydroxyl and carbonyl groups, makes this compound highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(7-Hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-6-YL)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromene with a suitable diazatricyclic precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

11-[(7-Hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-6-YL)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, into the molecule.

Scientific Research Applications

11-[(7-Hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-6-YL)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 11-[(7-Hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-6-YL)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromene: A precursor in the synthesis of the target compound.

    Diazatricyclic compounds: A class of compounds with similar structural features and reactivity.

Uniqueness

The uniqueness of 11-[(7-Hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-6-YL)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one lies in its combination of a chromene core with a diazatricyclic system, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

(1S,9R)-11-[(7-hydroxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-6-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C24H24N2O4/c27-21-8-7-17-16-3-1-4-18(16)24(29)30-23(17)19(21)13-25-10-14-9-15(12-25)20-5-2-6-22(28)26(20)11-14/h2,5-8,14-15,27H,1,3-4,9-13H2/t14-,15+/m1/s1

InChI Key

YFKGRARFJATMAK-CABCVRRESA-N

Isomeric SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3CN4C[C@H]5C[C@@H](C4)C6=CC=CC(=O)N6C5)O

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3CN4CC5CC(C4)C6=CC=CC(=O)N6C5)O

Origin of Product

United States

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